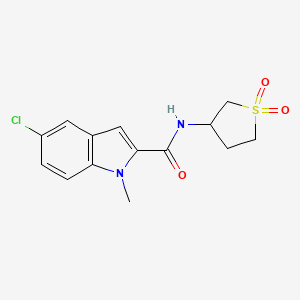

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14954464

Molecular Formula: C14H15ClN2O3S

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15ClN2O3S |

|---|---|

| Molecular Weight | 326.8 g/mol |

| IUPAC Name | 5-chloro-N-(1,1-dioxothiolan-3-yl)-1-methylindole-2-carboxamide |

| Standard InChI | InChI=1S/C14H15ClN2O3S/c1-17-12-3-2-10(15)6-9(12)7-13(17)14(18)16-11-4-5-21(19,20)8-11/h2-3,6-7,11H,4-5,8H2,1H3,(H,16,18) |

| Standard InChI Key | BCZHSXKVZGQKEC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3 |

Introduction

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the class of indole derivatives. Indole-based compounds are widely studied due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific structure of this compound integrates a chlorinated indole core, a tetrahydrothiophene dioxide moiety, and a carboxamide functional group, which collectively contribute to its unique chemical and pharmacological profile.

Structural Features

The molecular structure of the compound can be broken down as follows:

-

Indole Core: The indole ring system forms the backbone of the molecule, with a chlorine atom substituted at position 5. This substitution often enhances biological activity by improving binding affinity to target proteins.

-

Tetrahydrothiophene Dioxide Moiety: This sulfur-containing heterocyclic fragment is oxidized (dioxide form), which may influence solubility and metabolic stability.

-

Carboxamide Group: The amide linkage provides hydrogen-bonding capabilities, essential for interactions with biological targets.

Synthesis

The synthesis of compounds like 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step reactions:

-

Indole Functionalization: Chlorination at position 5 is achieved using electrophilic aromatic substitution.

-

Amide Formation: Coupling of an appropriate amine (derived from tetrahydrothiophene dioxide) with an activated carboxylic acid derivative (e.g., an acid chloride or ester) forms the carboxamide bond.

-

Oxidation: The sulfur atom in the tetrahydrothiophene ring is oxidized to its dioxide state using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Biological Activities

While specific data for this compound is limited in the provided results, similar indole-based carboxamides have demonstrated:

-

Anticancer Activity: Many indole derivatives act as inhibitors of enzymes such as EGFR (epidermal growth factor receptor), making them potent anticancer agents .

-

Anti-inflammatory Effects: Indoles often inhibit enzymes like COX-2 or 5-lipoxygenase (5-LOX), reducing inflammation .

-

Antimicrobial Properties: The structural framework supports interactions with bacterial and fungal enzymes.

Analytical Characterization

Characterization of this compound would typically involve:

-

NMR Spectroscopy: To confirm the chemical shifts corresponding to the indole ring, amide group, and tetrahydrothiophene dioxide moiety.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify functional groups such as amides (C=O stretch) and sulfoxides (S=O stretch).

Potential Applications

Given its structural features, this compound has potential applications in:

-

Pharmaceutical Development: As a lead compound for anticancer or anti-inflammatory drug development.

-

Biochemical Research: As a tool for studying enzyme inhibition or receptor binding.

-

Material Science: Sulfur-containing heterocycles like this are sometimes explored in polymer and material synthesis.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Weight | Approximate value based on structure |

| Solubility | Likely soluble in polar organic solvents |

| Biological Target | Potentially COX/LOX enzymes or EGFR |

| Synthetic Challenges | Oxidation control and regioselectivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume